molecular formula C₁₀H₁₅ClO₃S B1142678 (7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride CAS No. 4552-50-5

(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

Cat. No. B1142678
CAS RN: 4552-50-5
M. Wt: 250.74
InChI Key:
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Description

Synthesis Analysis

Research has focused on the synthesis of related compounds, such as derivatives of propanoic acid and hydrazinylidene compounds, through various methods. For instance, Adib et al. (2013) described a simple synthesis of 2-hydrazinylidene derivatives with excellent yields, indicating the potential for efficient synthesis routes for similar compounds (Adib et al., 2013). Similarly, efficient green synthesis methods have been developed for related compounds, showcasing the potential for environmentally friendly synthesis routes (Zaheer et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of closely related compounds has been conducted using various spectroscopic and computational methods. Singh et al. (2013) utilized DFT and AIM studies for molecular structure and spectroscopic properties analysis, providing insights into the stability and interactions within the molecular system of similar compounds (Singh et al., 2013).

Chemical Reactions and Properties

Research on the chemical reactions of related compounds includes the study of their behavior under various conditions and their reactivity with different reagents. For example, the study by Prakash et al. (2010) on the synthesis of trifluoromethylated compounds through Friedel-Crafts alkylation offers insight into the chemical reactivity of fluoroorganic compounds (Prakash et al., 2010).

Physical Properties Analysis

While specific studies on the physical properties of "2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid" were not identified, research on similar compounds provides valuable information. The analysis of polymorphism, as discussed by Vogt et al. (2013), illustrates the importance of solid-state characterization in understanding the physical properties of pharmaceutical compounds (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of related compounds, including their reactivity and stability, have been extensively studied. Singh et al. (2013) provided a detailed analysis of the chemical properties of a novel ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, indicating the potential for comprehensive chemical properties analysis of similar compounds (Singh et al., 2013).

Scientific Research Applications

  • Development of Protic Ionic Liquids (PILs) : A study by Sardar et al. (2018) explored the synthesis of new protic ionic liquids (PILs) using camphorsulfonate anion with different cations, including a variant with 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl methanesulfonate. These PILs were investigated for their physicochemical properties, Brönsted acidity, and ecotoxicity, highlighting the potential use of this compound in the development of non-toxic variants of ionic liquids (Sardar et al., 2018).

  • Synthesis of Isoxazolyl Derivatives : Bondar' et al. (2001) discussed the synthesis of endo-2-(3-R-Isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ols, where the treatment with methanesulfonyl chloride led to the formation of corresponding methylenebicycloheptanes and bicycloheptenes. This indicates the compound's role in the synthesis of specialized organic structures (Bondar' et al., 2001).

  • Study of Glycidyl Derivatives : Palchikov et al. (2014) examined the synthesis and aminolysis of a glycidyl derivative involving (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide, providing insights into the regioselectivity of epoxidation and aminolysis transformations in organic chemistry (Palchikov et al., 2014).

  • Synthesis of Functionalized Norbornane Derivatives : Research by Camps et al. (1990) involved the preparation of dimethyl 7-oxobicyclo[2.2.1]heptane-exo-2, exo-3-dicarboxylate, which is a well-functionalized intermediate for synthesizing norbornane derivatives and cage compounds. This showcases the compound's utility in synthesizing complex organic structures (Camps et al., 1990).

  • Synthesis of Homochiral Camphanediols : Jingen et al. (1991) described the synthesis of homochiral 2,10-Camphanediols from (+)-ketopinic acid (7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate), indicating the compound's role in producing optically active compounds (Jingen et al., 1991).

properties

IUPAC Name

(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGABKEVTHIJBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride

CAS RN

39262-22-1, 4552-50-5
Record name (-)-10-Camphorsulfonyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 10-Camphorsulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
8
Citations
B Le Bourdonnec, RT Windh, LK Leister… - Journal of medicinal …, 2009 - ACS Publications
Selective, nonpeptidic δ opioid receptor agonists have been the subject of great interest as potential novel analgesic agents. The discoveries of BW373U86 (1) and SNC80 (2) …
Number of citations: 93 pubs.acs.org
MG Hahn, T Lampe, S El Sheikh… - Journal of Medicinal …, 2021 - ACS Publications
Herein we describe the discovery, mode of action, and preclinical characterization of the soluble guanylate cyclase (sGC) activator runcaciguat. The sGC enzyme, via the formation of …
Number of citations: 35 pubs.acs.org
RN Adamek, CN Suire, RW Stokes… - …, 2021 - Wiley Online Library
Insulin‐degrading enzyme (IDE) is a human mononuclear Zn 2+ ‐dependent metalloenzyme that is widely regarded as the primary peptidase responsible for insulin degradation. …
S Musella, D D'Avino, LK Peltner… - Journal of Medicinal …, 2023 - ACS Publications
Acute pancreatitis (AP) is a potentially life-threatening illness characterized by an exacerbated inflammatory response with limited options for pharmacological treatment. Here, we …
Number of citations: 4 pubs.acs.org
GW Wang, M Wheatley, M Simonetti, DM Cannas… - Chem, 2020 - cell.com
Although Ru-catalyzed meta-selective sp 2 C–H alkylation with secondary alkyl halides is well established, ortho selectivity has never been achieved. We demonstrate that the use of a …
Number of citations: 26 www.cell.com
M Wheatley - 2021 - search.proquest.com
The synthesis of Csp 2-Csp 3 bonds is one of the most synthetically relevant transformations in organic synthesis. Classical methods, such as Friedel-Crafts alkylation chemistry, remain …
Number of citations: 3 search.proquest.com
B Yu, S Zou, H Huang - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient palladium-catalyzed ring-closing reaction of aminodienes with N,O-acetals for the synthesis of saturated N-heterocycles is described. The reaction is consistently operated at …
Number of citations: 9 pubs.acs.org
CSA Kumar, SBB Prasad, K Vinaya… - European journal of …, 2009 - Elsevier
In order to explore the antiproliferative effect associated with the piperazine framework, several 1-benzhydrylpiperazine derivatives 8(a–d), 9(a–d) and 10(a–h) were synthesized. …
Number of citations: 63 www.sciencedirect.com

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